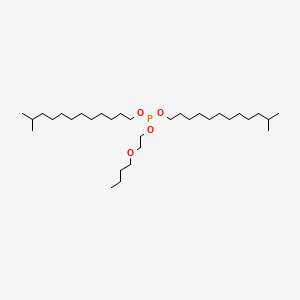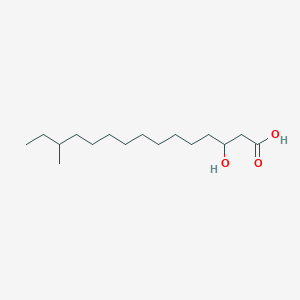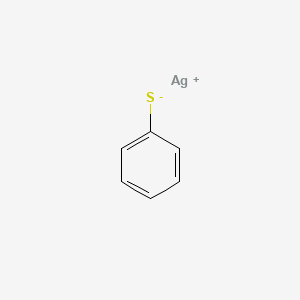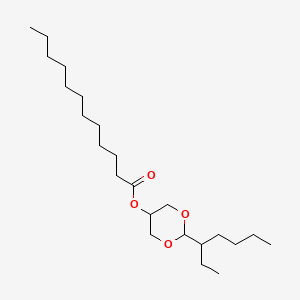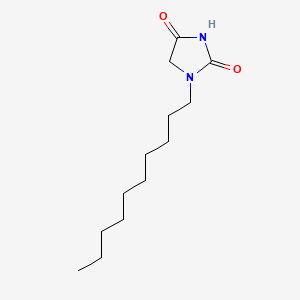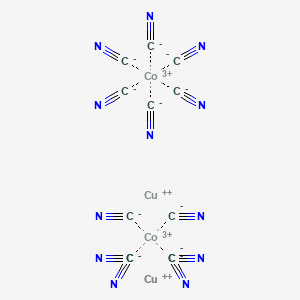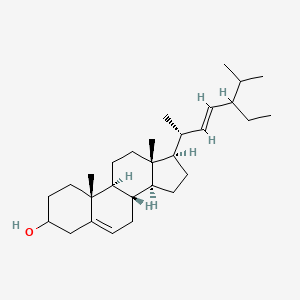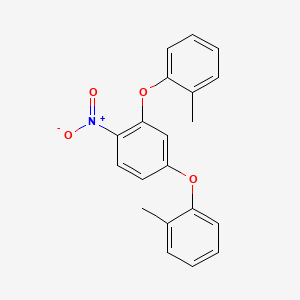
2-Propanol, 1-((4,6-diamino-1,3,5-triazin-2-yl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-((4,6-diamino-1,3,5-triazin-2-yl)amino)- is an organic compound with the molecular formula C6H12N6O. It is a derivative of propanol and triazine, characterized by the presence of amino groups at specific positions on the triazine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-((4,6-diamino-1,3,5-triazin-2-yl)amino)- typically involves multiple steps. One common method includes the reduction of 2,4-dinitro-6-tert-butyl-1,3,5-triazine to obtain 2,4,6-tri-tert-butyl-1,3,5-triazine. This intermediate is then reacted with triaminoguanidine to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically includes steps such as mixing, heating, and purification through distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanol, 1-((4,6-diamino-1,3,5-triazin-2-yl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler amines.
Substitution: The amino groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides like chlorine or bromine in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce various substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1-((4,6-diamino-1,3,5-triazin-2-yl)amino)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of high-energy density explosives and solid propellants.
Wirkmechanismus
The mechanism of action of 2-Propanol, 1-((4,6-diamino-1,3,5-triazin-2-yl)amino)- involves its interaction with specific molecular targets and pathways. The amino groups on the triazine ring can form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1-propanol: A hydrogenated derivative of alanine.
3-Amino-1-propanol: A straight-chain compound not widely used.
3-Amino-2-propanol: Prepared by the addition of amines to propylene oxide.
Uniqueness
2-Propanol, 1-((4,6-diamino-1,3,5-triazin-2-yl)amino)- is unique due to its specific structure, which combines the properties of propanol and triazine. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
85136-77-2 |
|---|---|
Molekularformel |
C6H12N6O |
Molekulargewicht |
184.20 g/mol |
IUPAC-Name |
1-[(4,6-diamino-1,3,5-triazin-2-yl)amino]propan-2-ol |
InChI |
InChI=1S/C6H12N6O/c1-3(13)2-9-6-11-4(7)10-5(8)12-6/h3,13H,2H2,1H3,(H5,7,8,9,10,11,12) |
InChI-Schlüssel |
QKKALAXLWWYCJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC1=NC(=NC(=N1)N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





